N-(3-chlorophenyl)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-oxopiperazine-1-carboxamide
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Overview
Description
N-(3-chlorophenyl)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-oxopiperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-oxopiperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of the amide bond between the piperazine derivative and the 3-chlorophenyl group using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-oxopiperazine-1-carboxamide
- N-(3-chlorophenyl)-2-(2-(4-(4-methylphenyl)piperazin-1-yl)-2-oxoethyl)-3-oxopiperazine-1-carboxamide
Uniqueness
N-(3-chlorophenyl)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-oxopiperazine-1-carboxamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its biological activity and chemical properties. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C24H28ClN5O4 |
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Molecular Weight |
486.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-oxopiperazine-1-carboxamide |
InChI |
InChI=1S/C24H28ClN5O4/c1-34-20-7-5-19(6-8-20)28-11-13-29(14-12-28)22(31)16-21-23(32)26-9-10-30(21)24(33)27-18-4-2-3-17(25)15-18/h2-8,15,21H,9-14,16H2,1H3,(H,26,32)(H,27,33) |
InChI Key |
ROGLRDDDGGZBAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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